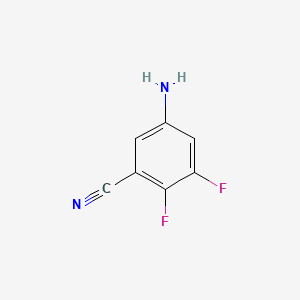

5-Amino-2,3-difluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

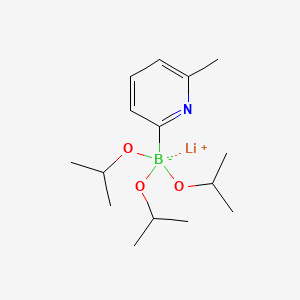

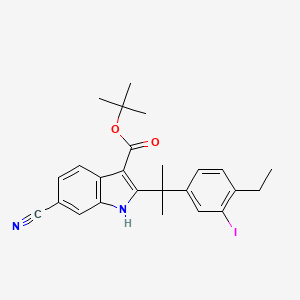

5-Amino-2,3-difluorobenzonitrile is a chemical compound with the molecular formula C7H4F2N2. It has a molecular weight of 154.12 . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4F2N2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is gray to pale-yellow to yellow-brown in color .Applications De Recherche Scientifique

Synthèse chimique

“5-Amino-2,3-difluorobenzonitrile” est utilisé en synthèse chimique . Il s'agit d'un composé de formule C7H4F2N2 et d'une masse moléculaire de 154.12 . Il est utilisé dans la préparation de divers autres composés, contribuant à la diversité des réactions chimiques.

Préparation du difluorophényl-1,2,3,5-dithiadiazolyle

Ce composé a été utilisé dans la préparation du difluorophényl-1,2,3,5-dithiadiazolyle . Cela suggère son utilisation potentielle dans la synthèse de composés hétérocycliques, largement utilisés en chimie médicinale.

Préparation des cyanophénoxazines

“this compound” a également été utilisé dans la préparation des cyanophénoxazines . Les phénoxazines sont une classe de composés organiques qui ont des applications dans les colorants, les pigments et les produits pharmaceutiques.

Recherche sur les voies de signalisation

Ce composé est mentionné dans le contexte de domaines de recherche tels que les voies de signalisation . Cela suggère qu'il pourrait être utilisé en recherche biologique, peut-être dans l'étude des processus cellulaires.

Mécanisme D'action

5-Amino-2,3-difluorobenzonitrile is a fluorinated benzonitrile derivative that is believed to act as a prodrug. It is thought to be activated by enzymatic hydrolysis, which leads to the formation of an active species. This active species is then believed to interact with various molecular targets, such as enzymes and receptors.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that this compound may have a role in the regulation of drug metabolism and drug delivery. It has also been suggested that this compound may have an effect on the regulation of gene expression.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 5-Amino-2,3-difluorobenzonitrile in lab experiments has several advantages. First, it is relatively inexpensive and readily available. Second, it is relatively stable, which makes it suitable for use in a variety of applications. Finally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of this compound. For instance, it is not very soluble in water, which can limit its use in certain applications. Additionally, the reaction of this compound with a base can be difficult to control and can lead to the formation of undesired byproducts.

Orientations Futures

The potential applications of 5-Amino-2,3-difluorobenzonitrile are still being explored. There is much potential for the use of this compound in drug synthesis, drug metabolism, and drug delivery. Additionally, there is potential for the use of this compound in the synthesis of fluorinated polymers and surfactants. Furthermore, this compound may have potential applications in the synthesis of fluorinated peptides and proteins. Finally, there is potential for the use of this compound in the regulation of gene expression.

Méthodes De Synthèse

5-Amino-2,3-difluorobenzonitrile can be synthesized by the reaction of this compound (this compound) with a base, such as sodium hydroxide or potassium hydroxide. The reaction of this compound with the base produces a difluorobenzonitrile salt, which can then be converted to the desired this compound (this compound). The synthesis of this compound is generally performed in aqueous solutions at temperatures of 80-90 °C.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Propriétés

IUPAC Name |

5-amino-2,3-difluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNMJONOHNFFBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728759 |

Source

|

| Record name | 5-Amino-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1247885-41-1 |

Source

|

| Record name | 5-Amino-2,3-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247885-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha](/img/no-structure.png)

![Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B571873.png)

![5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B571874.png)

![2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571878.png)

![3-[(1-Naphthyloxy)methyl]phenylboronic acid](/img/structure/B571879.png)